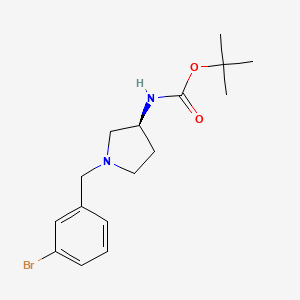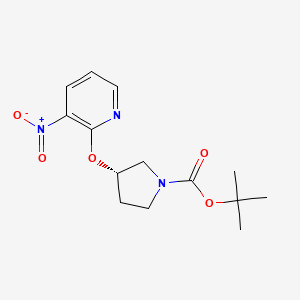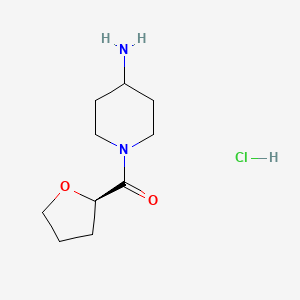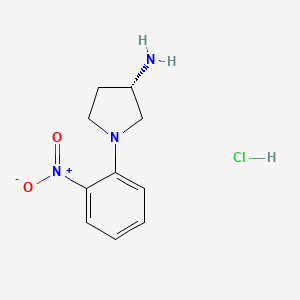
tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23FN2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl carboxylate group and a 2-amino-3-fluorophenoxy group .Scientific Research Applications
Solid-Phase Synthesis of Lactam Cyclic Peptides
Background:: Lactam cyclic peptides are pharmaceutically active molecules with an amide bond between the side-chain carboxyl group of Asp/Glu and the side-chain amino group of Lys. Their synthesis often involves heavy metals or forcing conditions.
Application::tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate: has been efficiently applied in the solid-phase synthesis of lactam cyclic peptides under mild, metal-free conditions. This strategy avoids heavy metal reagents, which can contaminate the product. The compound’s tert-butyl disulfide protection allows for selective deprotection, enabling the synthesis of diverse cyclic peptides .
β-Secretase and Acetylcholinesterase Inhibition
Background:: Alzheimer’s disease involves amyloid beta peptide (Aβ) aggregation, leading to fibril formation (fAβ). Inhibition of β-secretase and acetylcholinesterase is crucial for preventing Aβ aggregation.
Application:: In vitro studies suggest that tert-butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate acts as both a β-secretase and an acetylcholinesterase inhibitor. It may prevent Aβ aggregation and fAβ formation, making it a potential therapeutic candidate .
Semi-Flexible Linker in PROTAC Development
Background:: PROTACs (PROteolysis TAgeting Chimeras) are emerging as a promising class of drugs for targeted protein degradation.
Application:: The compound serves as a semi-flexible linker in PROTAC development. Its unique structure contributes to targeted protein degradation strategies, enhancing drug efficacy .
Building Blocks for Organic Synthesis
Background:: Piperazine derivatives play a crucial role in organic synthesis, serving as building blocks for various compounds.
Application::tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate: and related derivatives are useful intermediates for synthesizing amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Organocatalyzed Synthesis of Pyrano[2,3-c]pyrrole
Background:: Pyrano[2,3-c]pyrrole derivatives exhibit diverse biological activities.
Application:: The compound is employed in the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole. This reaction yields a racemic mixture and demonstrates its versatility in organic synthesis .
Other Potential Applications
Background:: Given its unique structure, further exploration of applications is warranted.
Application:: Researchers should investigate its potential in other areas, such as drug discovery, chemical biology, and materials science.
Read more In vitro studies PROTAC development Building blocks Pyrano[2,3-c]pyrrole synthesis
Safety and Hazards
According to the safety data sheet, “tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate” should be handled with care. If inhaled, move the person to fresh air and seek medical attention if they feel unwell. If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists. In case of accidental ingestion, rinse mouth and seek medical attention .
Mechanism of Action
Target of Action
The compound is used for research and development , and it may be involved in targeted protein degradation as a semi-flexible linker in PROTAC development .
Mode of Action
Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which function by binding to the target protein and an e3 ubiquitin ligase, leading to the degradation of the target protein .
Biochemical Pathways
If it functions similarly to other protacs, it may be involved in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins .
Result of Action
If it functions as a PROTAC, it could lead to the degradation of specific target proteins, potentially altering cellular functions .
properties
IUPAC Name |
tert-butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-11(8-10-19)21-13-6-4-5-12(17)14(13)18/h4-6,11H,7-10,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHHZJUBVIRTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130844 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2-amino-3-fluorophenoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate | |
CAS RN |
1286264-75-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2-amino-3-fluorophenoxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(2-amino-3-fluorophenoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



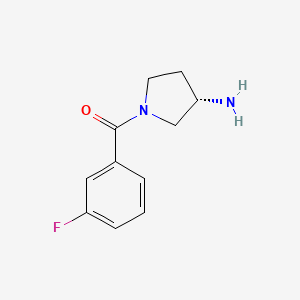
![(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate](/img/structure/B3027311.png)

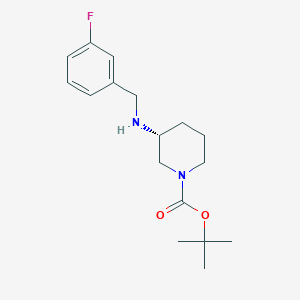
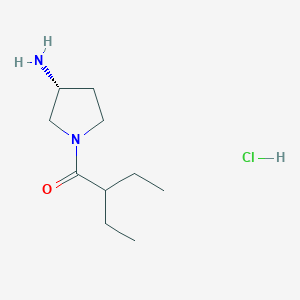
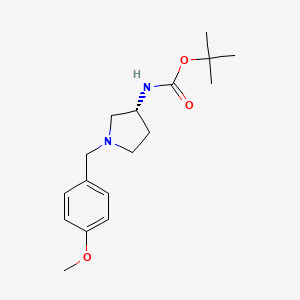
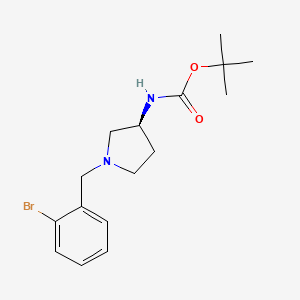
![(R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027317.png)
